1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide
Description
1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butyl group, a ketone moiety at position 5, and a carbohydrazide functional group at position 3. The tert-butyl group enhances steric bulk and metabolic stability, while the carbohydrazide moiety provides reactivity for forming hydrazones, Schiff bases, or metal complexes. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, such as enzyme inhibitors or antimicrobial agents, due to its ability to act as a versatile pharmacophore .
Properties
IUPAC Name |
1-tert-butyl-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-9(2,3)12-5-6(4-7(12)13)8(14)11-10/h6H,4-5,10H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOARWVVNIVQVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156442 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437312-18-9 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-tert-butyl-5-oxopyrrolidine-3-carbohydrazide serves as a building block for the synthesis of more complex molecules. Its unique functional groups enable various chemical reactions, including:
- Oxidation : Modifying existing functional groups.
- Reduction : Converting carbonyl groups to alcohols or amines.
- Substitution : Replacing functional groups with others using reagents like halogens or nucleophiles.
This versatility makes it a valuable intermediate in organic synthesis.
Biology
The biological applications of this compound are significant, particularly in the study of enzyme interactions and protein binding. Its structure allows it to mimic natural substrates or inhibitors, facilitating modulation of biological pathways. Notably, it has been investigated for its potential as an inhibitor of influenza virus neuraminidase, showcasing its relevance in virology research .
Case Study 1: Inhibition of Influenza Virus Neuraminidase
Research demonstrated that compounds similar to this compound could effectively inhibit influenza virus neuraminidase. In enzyme inhibition assays, compounds were tested for their ability to reduce viral cytopathogenic effects. The results indicated a significant reduction in viral activity at specific concentrations, highlighting the compound's potential therapeutic applications against viral infections .
Case Study 2: TEAD Inhibition
Another notable application involves its role as a TEAD inhibitor. TEAD proteins are involved in various cellular processes, including proliferation and differentiation. Compounds derived from this compound have shown promise in preventing diseases associated with increased TEAD expression, such as certain cancers .
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurological pathways. The compound’s structure allows it to bind to active sites, altering enzyme activity and influencing biochemical processes. The exact pathways and molecular targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from Biopharmacule Speciality Chemicals’ catalog share structural motifs with 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide, enabling comparative analysis:
(S)-tert-butyl 3-(6-hydrazinyl-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate (BP 2698)
- Core Structure : Piperidine ring (vs. pyrrolidine in the target compound) with a Boc-protected amine and a pyrimidine-hydrazinyl substituent.
- Functional Groups : Hydrazinyl-pyrimidine and methoxy groups enable nucleophilic and hydrogen-bonding interactions, contrasting with the target compound’s carbohydrazide.
- Applications : Likely used in nucleoside analog synthesis or kinase inhibitor development due to the pyrimidine scaffold .
(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (BP 2699)
- Core Structure: Pyrrolo-pyrazole bicyclic system (vs.
- Functional Groups : Isopropyl and Boc-protected amine groups enhance hydrophobicity and stability.
- Applications: Potential use in kinase inhibitors or anticancer agents due to the pyrazole’s affinity for ATP-binding pockets .
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate (BP 2700)
- Core Structure : Piperazine ring (vs. pyrrolidine) with an ethyl substituent.
- Functional Groups : Ethyl group increases lipophilicity, while the Boc protection moderates reactivity.
- Applications : Common intermediate in antipsychotic or antidepressant drug synthesis due to piperazine’s neurotransmitter mimicry .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula* | Key Functional Groups | Core Heterocycle | Potential Applications |
|---|---|---|---|---|
| This compound | C₉H₁₇N₃O₂ | Carbohydrazide, tert-butyl, ketone | Pyrrolidine | Enzyme inhibitors, antimicrobials |
| BP 2698 | C₁₉H₃₁N₇O₃ | Hydrazinyl-pyrimidine, methoxy, Boc | Piperidine | Nucleoside analogs, kinase inhibitors |
| BP 2699 | C₁₄H₂₄N₄O₂ | Pyrrolo-pyrazole, isopropyl, Boc | Pyrrolo-pyrazole | Anticancer agents |
| BP 2700 | C₁₁H₂₂N₂O₂ | Piperazine, ethyl, Boc | Piperazine | CNS drugs, antipsychotics |
*Molecular formulas calculated based on structural descriptions.
Biological Activity
1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound contains a pyrrolidine ring with a carbohydrazide functional group, which enhances its reactivity and ability to form hydrogen bonds. This structural uniqueness contributes to its potential applications in medicinal chemistry, particularly in the development of compounds targeting neurological disorders and cancer therapies.
The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets. It has been noted for its ability to inhibit enzymes such as BACE-1, which is crucial in the context of Alzheimer's disease. The compound's structure allows it to bind effectively to active sites on these enzymes, modulating their activity and influencing various biochemical pathways .
Anticancer Activity
Recent studies have evaluated the anticancer potential of derivatives of this compound. For instance, compounds derived from this structure demonstrated varying levels of cytotoxicity against several cancer cell lines, including:
| Cell Line | EC50 (µM) | Selectivity |
|---|---|---|
| MDA-MB-231 (Triple-negative breast cancer) | >100 | Low |
| IGR39 (Melanoma) | 2.5 - 20.2 | High |
| Panc-1 (Pancreatic carcinoma) | >100 | Low |
| PPC-1 (Prostate cancer) | 2.5 - 20.2 | High |
These findings indicate that certain derivatives exhibit selective activity against specific cancer types while showing less toxicity towards non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound derivatives have also shown promising antimicrobial activity. Studies have reported effective inhibition against multidrug-resistant strains of Staphylococcus aureus and other pathogens, making them potential candidates for further development in antimicrobial therapies .
Case Studies
Case Study 1: Inhibition of BACE-1
A study published in March 2024 highlighted the synthesis of fully substituted 5-oxopyrrolidines that inhibited BACE-1 with sub-micromolar activity. The research emphasized the importance of specific structural modifications in enhancing inhibitory effects on this enzyme, which is a target for Alzheimer's disease treatment .
Case Study 2: Anticancer Efficacy
In another investigation, derivatives of 5-oxo-pyrrolidine were tested against various cancer cell lines using an MTT assay. The results indicated that certain compounds exhibited significant cytotoxicity at concentrations as low as 2 µM against melanoma cells while being less effective against triple-negative breast cancer cells .
Q & A
Q. How can the purity of 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide be optimized during synthesis, and what analytical techniques are most reliable for validation?
Methodological Answer:
- Synthesis Optimization : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to separate intermediates, as demonstrated in multi-step pyrrolidine syntheses .
- Purity Validation :
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities <0.5% .
- TLC : Monitor reaction progress using silica-coated plates (e.g., Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) .
- NMR : Confirm structural integrity via - and -NMR, focusing on tert-butyl group signals (δ ~1.4 ppm for ; δ ~28–32 ppm for ) .
Q. What are the critical challenges in characterizing the stereochemistry of this compound, and how can they be resolved?
Methodological Answer:
- Challenges : The tert-butyl group introduces steric hindrance, complicating X-ray crystallography. Hydrazide moieties may also exhibit tautomerism, affecting spectral interpretation.
- Solutions :
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites. For tert-butyl-pyrrolidine derivatives, the carbonyl carbon (C=O) typically acts as an electrophilic center .
- Molecular Dynamics Simulations : Model solvation effects (e.g., in DMF or THF) to assess steric effects from the tert-butyl group on reaction kinetics .
Q. What experimental strategies reconcile contradictory data on the biological activity of pyrrolidine-3-carbohydrazide derivatives?
Methodological Answer:
- Contradiction Analysis :
- Dose-Dependent Effects : Replicate assays across multiple concentrations (e.g., 1–100 μM) to identify non-linear responses, as observed in calcium channel modulation studies .
- Metabolite Interference : Use LC-MS to detect hydrazide hydrolysis products (e.g., free hydrazine) that may confound bioactivity results .
- Control Experiments : Include tert-butyl-free analogs to isolate the role of the substituent in observed activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
